molecular formula C14H16FN B13493052 6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B13493052
M. Wt: 217.28 g/mol
InChI Key: XEQMHNLIEXXIRM-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated derivative with similar biological activities.

    6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative without the dimethyl groups.

    1H-Carbazole, 2,3,4,9-tetrahydro-: The parent compound without any substitutions

Uniqueness

6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both fluorine and dimethyl groups, which can significantly alter its chemical reactivity and biological activity compared to other carbazole derivatives. This makes it a valuable compound for exploring new therapeutic and material applications .

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

6-fluoro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole

InChI

InChI=1S/C14H16FN/c1-14(2)6-5-13-11(8-14)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,5-6,8H2,1-2H3

InChI Key

XEQMHNLIEXXIRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(N2)C=CC(=C3)F)C

Origin of Product

United States

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